
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a chemical compound with the molecular weight of 236.31 . It is a powder form substance and its IUPAC name is phenyl (1,2,3,4-tetrahydro-1-naphthalenyl)methanone .
Molecular Structure Analysis
The InChI code for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is 1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a powder form substance . It has a molecular weight of 236.31 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Antiestrogenic Activity
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been used in the synthesis of compounds with significant antiestrogenic activity. In a study, a derivative of this compound demonstrated potent antiestrogenic effects in both rats and mice when administered orally or subcutaneously. In vitro binding studies with rat uterine cytosol estrogen receptors indicated a high binding affinity, surpassing that of estradiol (Jones et al., 1979).
Crystal Structure Analysis
The crystal structure of a related compound, (±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol, was analyzed, revealing an intramolecular O—H⋯N hydrogen bond and N—H⋯Cl hydrogen bonds forming centrosymmetric dimers (Zhang et al., 2006).
Anticancer Evaluation
A derivative, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and reacted with various nucleophiles, leading to compounds evaluated as anticancer agents. Some of these compounds showed promising results in anticancer evaluations (Gouhar & Raafat, 2015).
Photostabilizing Applications in Dyeing
Phenyl(1H-benzoimidazol-5-yl)methanone derivatives were synthesized and characterized for their potential use in dyeing. These derivatives displayed induced fluorescence properties and enhanced photostability compared to previously reported analogues, making them suitable for use in dyeing polyester and nylon (Jadhav et al., 2018).
Apoptosis Induction
Naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines, compounds related to phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone, have been discovered as potent inducers of apoptosis. One of the most potent analogs exhibited high activity in growth inhibition and apoptosis induction assays (Jiang et al., 2008).
Safety and Hazards
The safety information for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions to be taken when handling the substance .
Mécanisme D'action
Target of Action
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a complex compound with potential biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological changes . For instance, some compounds bind to receptors, triggering a cascade of cellular events .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis . This suggests that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also induce similar cellular effects.
Propriétés
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUTGGNTILOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)
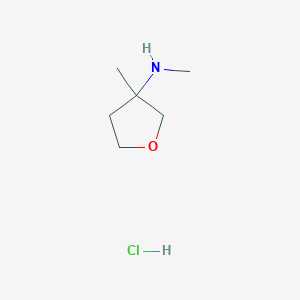
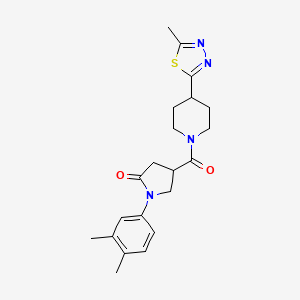

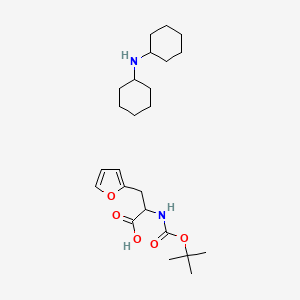
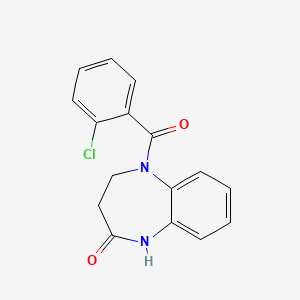
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)
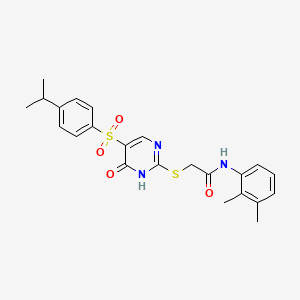

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2941904.png)
![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)